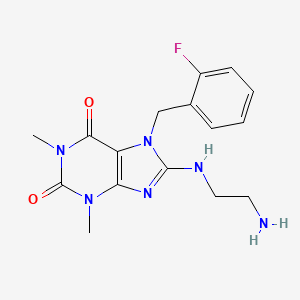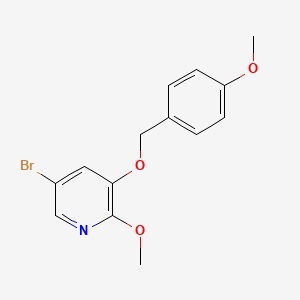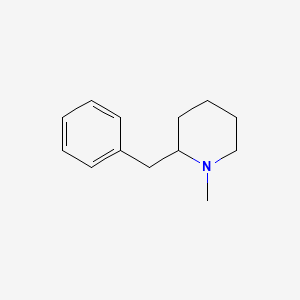
2-Benzyl-1-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-1-methylpiperidine is a chemical compound belonging to the piperidine class. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom. This compound is structurally characterized by a benzyl group attached to the second carbon of the piperidine ring and a methyl group attached to the first carbon. It is known for its stimulant properties and is used primarily as a synthetic intermediate in the production of other drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl chloride with 1-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Benzyl ketone or benzyl carboxylic acid.
Reduction: Benzylamine or benzyl alcohol.
Substitution: Nitrobenzyl or halobenzyl derivatives.
Aplicaciones Científicas De Investigación
2-Benzyl-1-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in the synthesis of pharmaceutical drugs.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 2-Benzyl-1-methylpiperidine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the levels of norepinephrine and, to a lesser extent, dopamine. The compound binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine and leading to increased levels of this neurotransmitter in the synaptic cleft. This results in enhanced stimulation of adrenergic receptors, leading to increased alertness and energy .
Comparación Con Compuestos Similares
Methylphenidate: A stimulant drug used to treat attention deficit hyperactivity disorder (ADHD).
Desoxypipradrol: A stimulant with a longer duration of action compared to methylphenidate.
4-Benzylpiperidine: Another piperidine derivative with similar stimulant properties.
Uniqueness: 2-Benzyl-1-methylpiperidine is unique in its specific binding affinity for the norepinephrine transporter, which is significantly higher than its affinity for the dopamine transporter. This selective action makes it less potent in terms of dopamine-related effects compared to other stimulants like methylphenidate .
Propiedades
Número CAS |
31414-56-9 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
2-benzyl-1-methylpiperidine |
InChI |
InChI=1S/C13H19N/c1-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |
Clave InChI |
OXIVWFPBZQTUTR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)
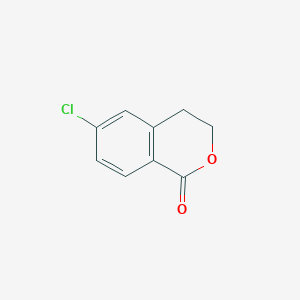
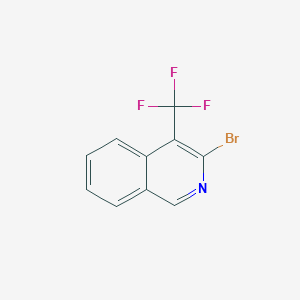
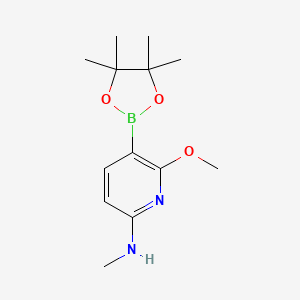
![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)
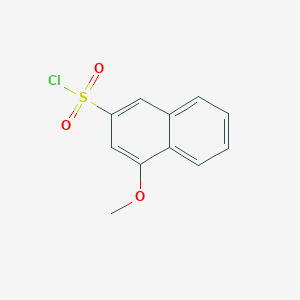

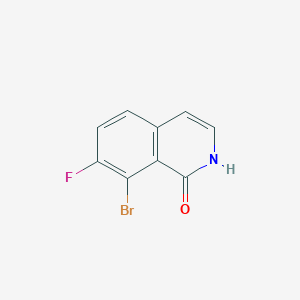

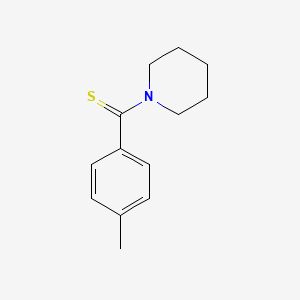

![1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13912988.png)
